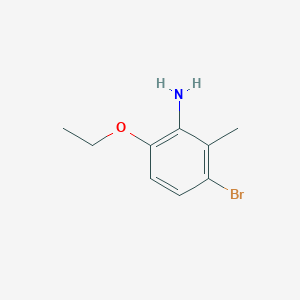
1-(4-Cloro-2-fluorofenil)prop-2-in-1-ol
Descripción general
Descripción
1-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol is an organic compound characterized by a phenyl ring substituted with chlorine and fluorine atoms, and a prop-2-yn-1-ol group
Aplicaciones Científicas De Investigación
1-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand the interaction of halogenated phenyl compounds with biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol can be synthesized through several methods, including:
Halogenation: Starting from 4-chloro-2-fluorobenzene, the compound can undergo halogenation reactions to introduce the prop-2-yn-1-ol group.
Sonogashira Coupling: This method involves coupling 4-chloro-2-fluorophenylacetylene with an appropriate alkyne in the presence of a palladium catalyst and copper(I) iodide.
Industrial Production Methods: In an industrial setting, the compound is typically produced using optimized conditions to ensure high yield and purity. Large-scale synthesis may involve continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Reagents such as sodium hydroxide (NaOH) and halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-(4-chloro-2-fluorophenyl)prop-2-one or 1-(4-chloro-2-fluorophenyl)prop-2-ynoic acid.
Reduction: Formation of 1-(4-chloro-2-fluorophenyl)prop-1-ene or 1-(4-chloro-2-fluorophenyl)propane.
Substitution: Formation of various substituted phenyl compounds depending on the reagents used.
Mecanismo De Acción
1-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol is similar to other halogenated phenyl compounds, such as 1-(4-chlorophenyl)prop-2-yn-1-ol and 1-(2-fluorophenyl)prop-2-yn-1-ol. its unique combination of chlorine and fluorine atoms on the phenyl ring gives it distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where the presence of both halogens is beneficial.
Comparación Con Compuestos Similares
1-(4-chlorophenyl)prop-2-yn-1-ol
1-(2-fluorophenyl)prop-2-yn-1-ol
1-(4-fluorophenyl)prop-2-yn-1-ol
1-(2-chlorophenyl)prop-2-yn-1-ol
This comprehensive overview provides a detailed understanding of 1-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
1-(4-chloro-2-fluorophenyl)prop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO/c1-2-9(12)7-4-3-6(10)5-8(7)11/h1,3-5,9,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEFYHSIFRYYGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1=C(C=C(C=C1)Cl)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl furo[3,2-b]pyridine-6-carboxylate](/img/structure/B1531653.png)



![1-({[(2,4-Difluorophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1531659.png)


![trans-2-[(Propan-2-yl)amino]cyclobutan-1-ol](/img/structure/B1531665.png)

